(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine
Overview
Description
(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine is a compound that features both imidazole and furan rings in its structure. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while furan is a five-membered ring containing one oxygen atom. The combination of these two rings in a single molecule can result in unique chemical and biological properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine typically involves the formation of the imidazole and furan rings followed by their coupling. One common method is the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel . The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the imidazole and furan rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazole ring can produce imidazolines.
Scientific Research Applications
(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the furan ring can participate in various chemical reactions. These interactions can affect biological pathways and result in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(1-Methyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine: Similar structure but with a methyl group on the imidazole ring.
Uniqueness
(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine is unique due to the presence of both an ethyl group on the imidazole ring and a furan ring. This combination can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-1-(furan-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-14-6-5-13-11(14)9-12-8-10-4-3-7-15-10/h3-7,12H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJICGDAGQVIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886505-64-2 | |
Record name | 1-Ethyl-N-(2-furanylmethyl)-1H-imidazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886505-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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